4-Bromo-6-isopropyldibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-isopropyldibenzo[b,d]furan is an organic compound with the molecular formula C15H13BrO and a molecular weight of 289.17 g/mol It is a derivative of dibenzofuran, where the bromine and isopropyl groups are substituted at the 4 and 6 positions, respectively
Vorbereitungsmethoden
The synthesis of 4-Bromo-6-isopropyldibenzo[b,d]furan typically involves the bromination of 6-isopropyldibenzo[b,d]furan. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .
Analyse Chemischer Reaktionen
4-Bromo-6-isopropyldibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or lithium reagents.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove the bromine atom. Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are typically used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-isopropyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-isopropyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-isopropyldibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:
4-Bromo-6-phenyldibenzo[b,d]furan: This compound has a phenyl group instead of an isopropyl group, which can affect its chemical reactivity and biological activity.
6-Isopropyldibenzo[b,d]furan: Lacks the bromine atom, which can influence its reactivity in substitution and coupling reactions.
Dibenzofuran: The parent compound without any substituents, serving as a basic structure for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Eigenschaften
Molekularformel |
C15H13BrO |
---|---|
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
4-bromo-6-propan-2-yldibenzofuran |
InChI |
InChI=1S/C15H13BrO/c1-9(2)10-5-3-6-11-12-7-4-8-13(16)15(12)17-14(10)11/h3-9H,1-2H3 |
InChI-Schlüssel |
VFLAXRDYRTWJRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1OC3=C2C=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.